molecular formula C12H11NO5 B12648327 o-Carboxyphenyl 5-oxo-DL-prolinate CAS No. 85153-76-0

o-Carboxyphenyl 5-oxo-DL-prolinate

Cat. No.: B12648327
CAS No.: 85153-76-0
M. Wt: 249.22 g/mol
InChI Key: QIVGHCRIRZKFKJ-UHFFFAOYSA-N
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Description

o-Carboxyphenyl 5-oxo-DL-prolinate: is a chemical compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol It is known for its unique structure, which includes a carboxyphenyl group attached to a 5-oxo-DL-prolinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Carboxyphenyl 5-oxo-DL-prolinate typically involves the esterification of 5-oxo-DL-proline with o-carboxyphenyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of o-Carboxyphenyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The carboxyphenyl group and the 5-oxo-DL-prolinate moiety play crucial roles in binding to the active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

  • o-Carboxyphenyl 5-oxo-L-prolinate
  • m-Carboxyphenyl 5-oxo-DL-prolinate
  • p-Carboxyphenyl 5-oxo-DL-prolinate

Comparison: o-Carboxyphenyl 5-oxo-DL-prolinate is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to its isomers (m- and p-carboxyphenyl derivatives), the ortho configuration allows for intramolecular interactions that can influence its chemical behavior and biological activity .

Properties

CAS No.

85153-76-0

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-(5-oxopyrrolidine-2-carbonyl)oxybenzoic acid

InChI

InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)

InChI Key

QIVGHCRIRZKFKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

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